dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include dimethylamino compounds and nitrophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce amino derivatives.
Scientific Research Applications
Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Coumarin Derivatives: These compounds have a similar aromatic structure and are widely studied for their medicinal properties.
Indole Derivatives: Known for their pharmacological activities, these compounds also share some structural features with the target compound.
Uniqueness
Dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7/c1-14-21(24(30)34-5)23(16-7-12-20(29)19(13-16)28(32)33)22(25(31)35-6)15(2)27(14)18-10-8-17(9-11-18)26(3)4/h7-13,23,29H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNMBNGBCSMIEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C(=O)OC)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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